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For researchers in cellular signaling and drug development, the specificity of a chemical probe
is paramount. An ideal inhibitor modulates its intended target with high potency while leaving
the rest of the complex cellular machinery untouched. This guide provides an in-depth analysis
of the kinase cross-reactivity profile of VU6015929, a potent dual inhibitor of Discoidin Domain
Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). Understanding its selectivity is
crucial for the accurate interpretation of experimental results and for assessing its therapeutic
potential.

Introduction to VU6015929: A Dual DDR1/2 Inhibitor

VU6015929 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the
receptor tyrosine kinases DDR1 and DDR2.[1][2] These kinases are unique in that they are
activated by collagen, a major component of the extracellular matrix, rather than by soluble
growth factors.[1] Dysregulation of DDR1 and DDR2 signaling is implicated in a variety of
fibrotic diseases and cancers, making them attractive therapeutic targets.[1][3] VU6015929
was developed as a chemical probe to investigate the roles of DDR1 and DDR2 in these
pathological processes.[1] It exhibits nanomolar potency against its primary targets, with
reported IC50 values of 4.67 nM for DDR1 and 7.39 nM for DDR2.[2]
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The Critical Importance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural
similarities in their ATP-binding pockets.[4] This homology presents a significant challenge in
the development of selective kinase inhibitors, as off-target inhibition can lead to ambiguous
experimental data and potential cellular toxicity.[5] Therefore, a comprehensive assessment of
an inhibitor's activity across the entire kinome is a critical step in its validation. This process,
known as kinome profiling or selectivity screening, provides a global view of the compound's
specificity and potential liabilities.[6]

Kinome Selectivity Profile of VU6015929

The selectivity of VU6015929 was rigorously evaluated against a broad panel of kinases to
determine its suitability as a specific chemical probe.

Quantitative Analysis of Cross-Reactivity

In the primary study describing its discovery, VU6015929 was profiled against a panel of 371
wild-type and mutant kinases at a concentration of 1 uM.[1] The results demonstrated a
remarkably clean selectivity profile. Of the 371 kinases tested, VU6015929 exhibited significant
inhibition of only 27 kinases, representing just 7.2% of the panel.[1] This high degree of
selectivity underscores its value as a tool compound for studying DDR1/2 biology.

Parameter Value Source
Primary Targets DDR1 / DDR2 [1][2]
DDRL1 IC50 4.67 nM [2]
DDR2 IC50 7.39 nM [2]
Kinase Panel Size 371 kinases [1]
Screening Concentration 1uM [1]

Number of Off-Targets

o 27 [1]
Inhibited

Selectivity Score (% of panel

— 7.2% [1]
inhibited)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://lincsportal.ccs.miami.edu/datasets/view/LDS-1178
https://apac.eurofinsdiscovery.com/solution/kinase-profiler
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/KDR_LanthaScreen_Binding.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://www.thermofisher.com/ca/en/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://www.thermofisher.com/ca/en/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://www.thermofisher.com/ca/en/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956352/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 1: Summary of the kinase selectivity profile of VU6015929.

While the specific identities of all 27 off-target kinases are detailed in the supplementary data of
the original publication, the overall low percentage of off-target interactions at a high
concentration (1 M) provides strong evidence for the compound's specificity. For comparison,
many kinase inhibitors exhibit much broader activity, complicating their use in dissecting
specific signaling pathways.

Comparison with Other Kinase Inhibitors

The "clean" profile of VU6015929 is notable when compared to many other kinase inhibitors,
including some that are clinically approved. For instance, multi-kinase inhibitors are designed to
hit several targets, a strategy that can be effective in complex diseases like cancer but is
undesirable for a research probe intended to elucidate the function of a single or a small family
of kinases. The focused activity of VU6015929 on DDR1 and DDR2, with minimal spillover to
other kinases, allows for a more direct attribution of observed biological effects to the inhibition
of these specific targets.

Experimental Methodologies for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is dependent on robust and sensitive
assay technologies. The data for VU6015929 was generated using a well-established, high-
throughput screening platform.

LanthaScreen™ Eu Kinase Binding Assay

The on-target potency and kinome-wide selectivity of VU6015929 were determined using the
LanthaScreen™ Eu Kinase Binding Assay.[1][7] This assay is a type of Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][8]

The Principle of the Assay:

The LanthaScreen™ assay is a competitive binding assay that directly measures the binding of
an inhibitor to the kinase's ATP pocket.[6] The main components are:

o Akinase of interest, which is tagged (e.g., with GST or a His-tag).
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e A Europium (Eu)-labeled anti-tag antibody that specifically recognizes the tagged kinase.
Europium serves as the FRET donor.

o Afluorescently labeled, ATP-competitive small molecule, known as the "tracer,” which binds
to the kinase's active site. The tracer's fluorophore (e.g., Alexa Fluor™ 647) acts as the
FRET acceptor.[6]

When the tracer and the Eu-labeled antibody are both bound to the kinase, the donor and
acceptor are in close proximity, resulting in a high FRET signal. When a test compound like
VU6015929 is introduced, it competes with the tracer for binding to the ATP site. If the
compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.

[9] The magnitude of this decrease is proportional to the affinity of the test compound for the
kinase.

Experimental Workflow: Kinase Profiling

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/KDR_LanthaScreen_Binding.pdf
https://www.thermofisher.com/jp/ja/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreentm-eu-kinase-binding-assay.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

6U6015929 Serial DiIutiorD (I’agged Kinase + Eu-Ab Complea Gluorescent Trace)

Dispense Dispense Dispense

Binding [Reaction

>684-Well Microplate)<
Gncubation atRT (e.g., 1 hourD

Signal Detection

(TR-FRET Plate Reader)

(Data Analysis (Emission Ratio 665nm/615an

Click to download full resolution via product page

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Rationale for Choosing a Binding Assay

For kinome-wide selectivity screening, a binding assay like LanthaScreen™ offers several
advantages over traditional enzyme activity assays:

o Universality: It can be used for any kinase that has a suitable tracer, regardless of the
substrate or whether the kinase is in an active or inactive state.[9]

o Fewer Confounding Factors: It is not affected by factors that can interfere with enzymatic
assays, such as ATP concentration or the presence of contaminating enzymes in the
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preparation.

o Direct Measurement: It directly measures the physical interaction between the compound
and the kinase, providing a clear measure of affinity.

Conclusion

VU6015929 stands out as a highly selective dual inhibitor of DDR1 and DDR2. Its "clean”
kinome profile, as determined by comprehensive screening, validates its use as a precise
pharmacological tool to investigate the roles of DDR collagen receptors in health and disease.
For researchers utilizing VU6015929, this high degree of selectivity provides confidence that
the observed biological effects are indeed mediated by the inhibition of DDR1 and DDRZ2,
thereby enabling more definitive conclusions from their studies. As with any inhibitor, it is
always prudent for researchers to consider the potential for off-target effects, particularly when
using the compound at concentrations significantly higher than its IC50 for the primary targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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